5-Azido Oseltamivir

Description

BenchChem offers high-quality 5-Azido Oseltamivir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azido Oseltamivir including the price, delivery time, and more detailed information at info@benchchem.com.

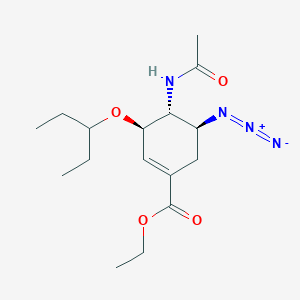

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTCBJSPQVJIPZ-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942606 | |

| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204255-06-1 | |

| Record name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204255-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-azido-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Azido oseltamivir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2DFL7H8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Azido Oseltamivir from (-)-Shikimic Acid

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is an orally active antiviral drug used for the treatment and prophylaxis of both influenza A and influenza B viruses.[1][2] Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[2] The commercial production of Oseltamivir has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a naturally occurring chiral building block.[3][4] This starting material is advantageous as it provides the necessary carbocyclic core with the correct stereochemistry, which is essential for the drug's biological activity.[3]

A critical intermediate in several synthetic routes to Oseltamivir is a 5-azido derivative. The introduction of an azide group at the C-5 position of the cyclohexene ring serves as a precursor to the C-5 primary amine found in the final Oseltamivir molecule. This guide provides an in-depth technical overview of the synthesis of 5-Azido Oseltamivir from (-)-shikimic acid, focusing on the formation of a key epoxide intermediate and its subsequent regioselective opening to install the azido functionality.

Part 1: Synthesis of the Key Epoxide Intermediate from (-)-Shikimic Acid

The initial phase of the synthesis focuses on converting (-)-shikimic acid into a strategically functionalized epoxide. This multi-step process involves esterification, protection of the diol, and activation of the C-5 hydroxyl group to facilitate intramolecular ring closure.

Step 1: Esterification of Shikimic Acid

The carboxylic acid moiety of shikimic acid is first converted to its ethyl ester. This is a standard esterification reaction, often carried out using ethanol in the presence of an acid catalyst or a reagent like thionyl chloride.[3][5] This step increases the molecule's solubility in organic solvents and protects the carboxyl group from participating in subsequent reactions.

Experimental Protocol: Ethyl Shikimate Synthesis

-

Suspend (-)-shikimic acid in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.

-

The crude ethyl shikimate is typically carried forward to the next step without extensive purification.

Step 2: Protection of the 3,4-Diol

To selectively functionalize the C-5 hydroxyl group, the cis-diol at C-3 and C-4 must be protected. A common strategy is the formation of a pentylidene acetal by reacting ethyl shikimate with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid.[3] This protecting group is stable under the conditions of the subsequent steps but can be removed later in the synthesis.

Experimental Protocol: Acetal Protection

-

Dissolve crude ethyl shikimate in a suitable solvent such as dichloromethane.

-

Add 3-pentanone and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the formation of the acetal by TLC.

-

Once the reaction is complete, quench with a mild base (e.g., triethylamine) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected ethyl shikimate derivative.

Step 3: Mesylation of the 5-Hydroxyl Group

The remaining free hydroxyl group at the C-5 position is activated by converting it into a good leaving group. This is achieved through mesylation, a reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][5] The resulting mesylate is highly susceptible to nucleophilic attack.

Experimental Protocol: Mesylation

-

Dissolve the acetal-protected ethyl shikimate in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

Step 4: Epoxide Formation

The synthesis of the key epoxide intermediate is accomplished via an intramolecular SN2 reaction. Treatment of the mesylate with a mild base, such as potassium bicarbonate, facilitates the deprotonation of the C-4 hydroxyl group (after a ketal exchange or partial hydrolysis under certain conditions, or more commonly, the epoxide is formed from a precursor where the 3-OH is free after mesylation of the 4 and 5 positions and subsequent controlled hydrolysis/elimination). In the more direct route from the 3,4-acetal mesylate, a base promotes the intramolecular displacement of the mesylate by the oxygen of the C-4 hydroxyl group, which is not directly possible. A more accurate representation involves a different intermediate. However, many simplified schemes show a direct conversion. A common industrial route involves mesylation followed by treatment with a base to form the epoxide.[3]

A more chemically precise pathway described in the literature involves the formation of a trimesylate from ethyl shikimate, followed by selective reaction to form the epoxide. The key transformation is the base-induced intramolecular cyclization to form the oxirane ring.[6]

Experimental Protocol: Epoxidation

-

Dissolve the crude mesylated intermediate in a suitable solvent mixture (e.g., dichloromethane/water).

-

Add a base such as potassium bicarbonate.

-

Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

-

Monitor the disappearance of the mesylate by TLC.

-

After completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide, which can be purified by column chromatography.

Caption: Synthetic pathway from (-)-Shikimic Acid to the key epoxide intermediate.

Part 2: Regioselective Synthesis of the 5-Azido Intermediate

The cornerstone of this synthesis is the introduction of the azide functionality at the C-5 position. This is typically achieved by the regioselective ring-opening of the epoxide intermediate with an azide nucleophile. The stereochemistry of the epoxide dictates the stereochemical outcome of this SN2 reaction.

Mechanism of Azide-mediated Epoxide Opening

The reaction of the epoxide with sodium azide (NaN₃), often in the presence of a mild proton source like ammonium chloride (NH₄Cl), proceeds via an SN2 mechanism.[7] The azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted C-5 position, leading to a highly regioselective ring-opening.[2][8] This reaction results in a trans-diaxial opening, yielding an azido alcohol with the desired stereochemistry at C-5 and C-4.

Caption: Mechanism of the regioselective opening of the epoxide ring by an azide nucleophile.

Experimental Protocol: Synthesis of 5-Azido Intermediate

-

Dissolve the epoxide intermediate in ethanol.

-

Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).

-

Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for 18-20 hours.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the 5-azido-4-hydroxy intermediate.[7]

Part 3: Elaboration to 5-Azido Oseltamivir

With the key azido group installed, the synthesis proceeds with the functionalization of the C-4 position and subsequent steps to arrive at the structure of 5-Azido Oseltamivir.

Step 5: Introduction of the 4-Acetamido Group

The C-4 position in the final drug contains an acetamido group. In many synthetic routes, the amine at C-4 is introduced earlier in the synthesis, for instance, via an aziridine intermediate which is then opened.[3][9] Following the direct epoxide opening with azide, the resulting C-4 hydroxyl group needs to be converted to an acetamido group. This can be a multi-step process involving activation of the alcohol, displacement with an amine or azide, reduction, and then acetylation.

However, a more direct route involves the formation of a 4,5-diamino precursor from the epoxide. In an alternative "azide-free" route, the epoxide is opened with allylamine.[3] In the azide-based synthesis, an intermediate derived from the epoxide opening can be converted to a 4-amino-5-azido compound.[8] This amino group is then acetylated.

Experimental Protocol: Acetylation

-

Dissolve the 4-amino-5-azido intermediate in dichloromethane.

-

Add pyridine, followed by acetic anhydride.

-

Stir the reaction mixture at reflux for 3 hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to provide the 4-acetamido-5-azido compound, which is 5-Azido Oseltamivir.[8]

Step 6: Final Conversion to Oseltamivir (Reduction of Azide)

To complete the synthesis of Oseltamivir, the 5-azido group of 5-Azido Oseltamivir is reduced to the corresponding primary amine. This is a standard transformation in organic synthesis.

-

Catalytic Hydrogenation: A common and clean method is catalytic hydrogenation using a palladium or platinum catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.

-

Staudinger Reaction: Alternatively, the Staudinger reaction, involving treatment with triphenylphosphine (PPh₃) followed by hydrolysis, can be employed.[9]

-

Zinc Reduction: Reduction can also be achieved using zinc powder in the presence of ammonium chloride.[8]

The resulting free base of Oseltamivir is then typically converted to its phosphate salt to improve its stability and bioavailability.[3]

Quantitative Data Summary

The overall yield for the synthesis of Oseltamivir from shikimic acid varies depending on the specific route and optimization of each step. Reported overall yields are typically in the range of 17-47%.[3][10][11]

| Step | Transformation | Reagents | Typical Yield | Reference(s) |

| 1-4 | Shikimic Acid → Epoxide | Multi-step | ~50-60% | [6] |

| 5 | Epoxide → Azido alcohol | NaN₃, NH₄Cl, EtOH | 52-55% | [7] |

| 6 | Amino Acetylation | Ac₂O, Pyridine | ~80% | [8] |

| 7 | Azide Reduction | Zn, NH₄Cl | ~42% | [8] |

Conclusion

The synthesis of 5-Azido Oseltamivir from (-)-shikimic acid is a well-established and critical pathway for the production of the antiviral drug Oseltamivir. This route leverages a chiral pool starting material to control the stereochemistry of the final product. The key transformations include the efficient construction of an epoxide intermediate and its highly regioselective ring-opening by an azide nucleophile to install the C-5 nitrogen functionality. While this synthesis involves the use of potentially hazardous azide reagents, which necessitates careful handling and specialized safety protocols on an industrial scale, it remains a robust and high-yielding approach.[3][5] The development of both azide-based and azide-free routes continues to be an active area of research, driven by the need for safe, efficient, and scalable methods to produce this vital medication.

References

-

Oseltamivir total synthesis. In: Wikipedia. Accessed January 14, 2026. [Link]

-

Nguyen, T. H. et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Natural Product Communications, 9(7), 975-978. [Link]

-

Janeš, D. et al. (2013). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 11(48), 8499-8508. [Link]

-

Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, an Asian journal, 6(1), 80–99. [Link]

- CN103833570B - Synthesis method of oseltamivir.

-

Chen, Z. et al. (2018). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 140(31), 9789-9792. [Link]

-

Nie, L. D. et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]

-

Chavan, S. P. et al. (2010). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. Tetrahedron Letters, 51(42), 5595-5597. [Link]

-

Wang, Y. et al. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(29), 3143-3151. [Link]

-

Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. European Journal of Organic Chemistry, 2008(11), 1839-1850. [Link]

-

Oseltamivir total synthesis - Grokipedia. (2026). [Link]

-

Trost, B. M., & Zhang, T. (2008). Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]

-

Sae-eng, R. et al. (2013). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Applicable Chemistry, 2(5), 1234-1239. [Link]

-

5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy). ZM Silane Limited. (2025). [Link]

-

Kramer, M. et al. (2013). Production of shikimic acid. Applied Microbiology and Biotechnology, 97(14), 6181-6188. [Link]

-

Nie, L. D. et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]

-

Sagandira, C. R., & Watts, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron, 76(30), 131298. [Link]

-

Federspiel, M. et al. (2005). The evolution of the synthesis of oseltamivir phosphate (Tamiflu®). CHIMIA International Journal for Chemistry, 59(1-2), 48-52. [Link]

-

Karpf, M., & Trussardi, R. (2002). New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 67(16), 5554-5560. [Link]

Sources

- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. york.ac.uk [york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Azido Oseltamivir as a Neuraminidase Inhibitor

This guide provides a detailed exploration of the molecular interactions and biochemical significance of 5-Azido Oseltamivir, a key analog of the widely-used antiviral drug oseltamivir (Tamiflu®). While oseltamivir itself is a potent inhibitor of the influenza neuraminidase (NA) enzyme, the introduction of an azido moiety at the C5 position fundamentally alters its inhibitory profile. This document will dissect the mechanism of action, moving from the foundational role of neuraminidase in influenza propagation to the nuanced structure-activity relationships that govern inhibitor efficacy. We will examine why 5-Azido Oseltamivir serves less as a direct therapeutic agent and more as a critical synthetic intermediate for developing next-generation inhibitors that target novel binding pockets within the enzyme.

The Critical Role of Neuraminidase in Influenza Virus Propagation

Influenza viruses, upon replicating within a host cell, utilize the hemagglutinin (HA) protein on their surface to bind to sialic acid residues on the cell membrane.[1] After viral replication, newly formed virions bud from the host cell but remain tethered to it via these same HA-sialic acid interactions. The viral neuraminidase (NA) enzyme is essential for the release of these progeny virions.[1][2][3] NA is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoconjugates, severing the connection between the new virions and the host cell, and preventing viral self-aggregation.[1][4] This enzymatic action allows the virus to spread efficiently to other cells, perpetuating the infection.[1][3]

Given its indispensable role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5][6] Inhibiting NA activity effectively traps the virus at the surface of the infected cell, preventing its release and spread.[1][4]

Oseltamivir: A Paradigm of Structure-Based Drug Design

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate (OSC).[7] The design of OSC is a classic example of structure-based drug discovery, meticulously crafted to mimic the transition state of the natural substrate, sialic acid, as it is cleaved by the NA enzyme.[8][9]

The binding of oseltamivir carboxylate to the highly conserved active site of neuraminidase is characterized by a network of crucial interactions:

-

Carboxylate Group: Forms a strong salt bridge with a triad of highly conserved, positively charged arginine residues (R118, R292, R371).[10][11] This interaction is fundamental to the high binding affinity of the inhibitor.

-

4-Acetamido Group: Engages with key residues, including R152, contributing to binding specificity.[9]

-

5-Amino Group: The protonated amino group at the C5 position forms critical hydrogen bonds with active site residues, such as the carboxylate group of D151, and contributes to the overall electrostatic complementarity.[12]

-

Pentyloxy Group: This hydrophobic side chain occupies a pocket created by a conformational change in the E276 residue, adding significant hydrophobic interactions that enhance binding affinity.[5]

The collective strength of these interactions makes oseltamivir carboxylate a potent competitive inhibitor, with low nanomolar IC50 values against various influenza A and B strains.[13]

The Impact of the 5-Azido Substitution

5-Azido Oseltamivir is synthesized from oseltamivir through the azidation of the C5 amino group, often using reagents like imidazole-1-sulfonyl azide hydrochloride.[14][15] This seemingly minor substitution—replacing an amino group (-NH2) with an azido group (-N3)—has profound consequences for the molecule's inhibitory activity.

Loss of Potency: A Mechanistic Explanation

Biochemical assays consistently demonstrate that substituting the 5-amino group of oseltamivir carboxylate with an azide group leads to a significant decrease in inhibitory activity against both N1 and N3 neuraminidase subtypes.[16] The primary reason for this reduced potency is the loss of a critical hydrogen bond interaction. The basic 5-amino group is protonated at physiological pH, allowing it to act as a hydrogen bond donor and form a strong electrostatic interaction with the negatively charged carboxylate side chain of residue D151 at the entrance of the active site.

The azido group, being non-basic and a weaker hydrogen bond acceptor, cannot replicate this vital interaction. This disruption weakens the overall binding affinity of the molecule to the neuraminidase active site, resulting in a higher IC50 value and diminished therapeutic potential.

A Gateway to Novel Inhibitors: The Role in "Click" Chemistry

Despite its reduced potency, 5-Azido Oseltamivir is an exceptionally valuable molecule in medicinal chemistry. The azido group serves as a versatile chemical handle for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[17] This reaction allows for the efficient and specific covalent linking of 5-Azido Oseltamivir to a wide variety of alkyne-containing molecules, generating 1,2,3-triazole-substituted derivatives.[14][15]

This synthetic strategy is pivotal for exploring structure-activity relationships and developing novel inhibitors that can overcome drug resistance.

Targeting the 150-Cavity: A New Frontier

Neuraminidase subtypes are broadly categorized into two phylogenetic groups. Group-1 NAs (e.g., N1, N4, N5) feature a flexible "150-loop" which, in its open conformation, creates a distinct pocket adjacent to the active site known as the 150-cavity .[12] In most Group-2 NAs (e.g., N2, N3), this loop is typically in a closed conformation.[12]

The C5-amino group of oseltamivir points directly towards this 150-cavity, making it an ideal position for modification to introduce new functionalities that can interact with this region.[12] By using 5-Azido Oseltamivir as a scaffold, researchers can synthesize derivatives with extended side chains designed to occupy and interact with residues within the 150-cavity.[14][17]

This strategy has proven highly effective. For instance, attaching a phenylamino group via a triazole linker to the C5 position resulted in a compound (2j in the cited study) that was the most potent inhibitor against all tested NAs, including an oseltamivir-resistant mutant.[14] Molecular docking studies revealed that this extended group forms an additional, strong hydrogen bond with residue D151 near the entrance of the 150-cavity, significantly enhancing its binding affinity.[14]

This approach transforms the liability of the 5-azido substitution into a strategic advantage, enabling the development of broad-spectrum inhibitors that are less susceptible to resistance mutations in the primary active site.

Experimental Evaluation of Neuraminidase Inhibition

Assessing the inhibitory potential of compounds like 5-Azido Oseltamivir and its derivatives requires robust and sensitive biochemical assays. The most common method is the enzyme inhibition assay, which measures the enzymatic activity of neuraminidase in the presence of varying concentrations of the inhibitor.[18]

Fluorometric Neuraminidase Inhibition Assay

A widely used and recommended method is the fluorescence-based assay utilizing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[16][18][19][20]

Principle: The MUNANA substrate is non-fluorescent. Neuraminidase cleaves the sialic acid moiety from MUNANA, releasing the product 4-methylumbelliferone (4-MU), which is highly fluorescent.[18] The intensity of the fluorescence is directly proportional to the enzyme's activity. An effective inhibitor will reduce the rate of 4-MU production.

Protocol:

-

Virus/Enzyme Preparation: Recombinant neuraminidase or influenza virus isolates are diluted to an optimal concentration in an assay buffer (e.g., MES buffer).[8]

-

Inhibitor Dilution: The test compound (e.g., 5-Azido Oseltamivir) is serially diluted to create a range of concentrations. Oseltamivir carboxylate is typically used as a positive control.[16]

-

Pre-incubation: The diluted inhibitor is mixed with the enzyme/virus solution in a 96-well microtiter plate and incubated for a set period (e.g., 30 minutes) to allow for inhibitor binding.[21]

-

Reaction Initiation: The MUNANA substrate is added to each well to start the enzymatic reaction. The plate is incubated at 37°C for a defined time (e.g., 20-60 minutes).[8]

-

Reaction Termination & Measurement: The reaction is stopped by adding a high-pH solution (e.g., sodium carbonate).[8] The fluorescence of the released 4-MU is then measured using a plate reader (Excitation: ~365 nm, Emission: ~450 nm).

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentration. A dose-response curve is generated, from which the IC50 value —the concentration of inhibitor required to reduce neuraminidase activity by 50%—is calculated.[18]

Data Summary & Visualizations

Quantitative Data

The following table summarizes the inhibitory activity of oseltamivir and a key derivative synthesized from 5-Azido Oseltamivir, illustrating the impact of C5 modification.

| Compound | Target Neuraminidase | IC50 (nM) | Rationale for Activity |

| Oseltamivir Carboxylate (OSC) | H7N1 (N1) | 25 ± 4 | Forms key H-bond via 5-amino group; strong active site binding.[16] |

| Oseltamivir Carboxylate (OSC) | H7N3 (N3) | 0.2 ± 0.02 | Potent inhibition through canonical active site interactions.[16] |

| 5-Azido Oseltamivir Derivative | H7N1 (N1) / H7N3 (N3) | Decreased Activity | Loss of the crucial H-bond between the 5-position and D151.[16] |

| Compound 2j (Triazole derivative) | Multiple NAs | Highly Potent | Forms additional H-bond with D151 at the 150-cavity entrance.[14] |

Diagrams

Caption: Binding of Oseltamivir to the Neuraminidase Active Site.

Sources

- 1. youtube.com [youtube.com]

- 2. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Neuraminidases (NA) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based design of 5′-substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00472G [pubs.rsc.org]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. mdpi.com [mdpi.com]

- 21. Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating 5-Azido Oseltamivir in Antiviral Synthesis

An In-depth Technical Guide to the Basic Properties and Stability of 5-Azido Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

5-Azido Oseltamivir, formally known as Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, is a critical synthetic intermediate in several routes to Oseltamivir (Tamiflu®), a potent neuraminidase inhibitor for the treatment and prophylaxis of influenza A and B viruses.[1][2][3][4] Its structure closely mirrors the final active pharmaceutical ingredient (API), with the key distinction being the presence of an azide (-N₃) group at the C-5 position, which is subsequently reduced to the primary amine found in Oseltamivir.[5][6]

Understanding the fundamental properties and stability of this intermediate is paramount for process chemists and drug developers. The azide moiety, while synthetically versatile, introduces specific handling requirements and potential stability concerns that differ significantly from the final amine-containing drug. This guide provides a comprehensive overview of the physicochemical properties of 5-Azido Oseltamivir, a detailed analysis of its expected stability profile based on forced degradation studies of the parent compound, and robust experimental protocols for its assessment.

Section 1: Core Physicochemical Properties

The fundamental properties of 5-Azido Oseltamivir are summarized below. This data is essential for designing handling procedures, selecting appropriate solvents, and establishing analytical methods.

| Property | Value | Source |

| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | [7] |

| Synonyms | 5-Azido Oseltamivir, (3R,4R,5S)-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester | [1][8] |

| CAS Number | 204255-06-1 | [8] |

| Molecular Formula | C₁₆H₂₆N₄O₄ | [1][7][8] |

| Molecular Weight | 338.40 g/mol | [1][7] |

| Appearance | (Expected to be a solid, specific color not universally reported) | |

| Storage | Store at < -15°C, keep container well closed. | [1] |

Section 2: Stability Profile and Degradation Pathways

Direct, published stability studies on 5-Azido Oseltamivir are not widely available. However, a robust stability profile can be inferred from two key areas: the inherent stability of organic azides and the extensive forced degradation data available for Oseltamivir Phosphate.

General Stability Considerations for Organic Azides

The azide group is an "explosophore," a functional group that makes a molecule energetically unstable. Therefore, specific safety precautions are mandatory.[9]

-

Carbon-to-Nitrogen Ratio: A primary guideline for azide stability is the ratio of carbon atoms to nitrogen atoms. For 5-Azido Oseltamivir (C₁₆H₂₆N₄O₄), the ratio of carbon (16) to nitrogen (4) is 4:1. This C/N ratio is well above the cautionary threshold where the number of nitrogen atoms approaches or exceeds the number of carbon atoms, suggesting it is relatively stable compared to smaller, nitrogen-rich azides.[9][10]

-

Rule of Six: Another safety principle, the "Rule of Six," suggests that a compound should have at least six carbon atoms for each energetic group to provide sufficient dilution to render it relatively safe.[9][10] 5-Azido Oseltamivir, with 16 carbons and one azide group, comfortably satisfies this rule.

-

Handling Precautions: Despite its relative stability, 5-Azido Oseltamivir must be handled with care. Avoid exposure to heat, shock, friction, and strong acids, which can produce highly toxic and explosive hydrazoic acid.[9][10] Metal spatulas should be avoided to prevent the formation of potentially sensitive metal azides.[9][10]

Inferred Stability from Oseltamivir Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to understand degradation pathways and validate the specificity of analytical methods.[11] The behavior of Oseltamivir under these conditions provides the most reliable model for predicting the stability of its azido-analogue, as the core cyclohexene ring and its substituents (apart from the azide) are identical.

The diagram below illustrates the typical workflow for assessing the stability of a pharmaceutical compound.

Caption: Workflow for Forced Degradation Stability Testing.

Summary of Expected Stability Based on Oseltamivir Data:

| Stress Condition | Oseltamivir Phosphate Behavior | Expected Behavior of 5-Azido Oseltamivir |

| Acidic Hydrolysis | Significant degradation. 74% degradation observed with 1.0 N HCl at 80°C for 30 minutes.[12] | Likely Unstable. The ester and acetamido groups are susceptible to hydrolysis. The azide group may also react under strong acidic conditions. |

| Alkaline Hydrolysis | Very significant degradation. 85.2% degradation with 0.1 N NaOH at 80°C for 10 minutes.[12] | Likely Highly Unstable. Base-catalyzed hydrolysis of the ethyl ester is expected to be rapid. |

| Oxidative Stress | Significant degradation. 97% degradation observed with 3% H₂O₂ at 80°C for 2 hours.[12] A separate study showed only 6% degradation with 30% H₂O₂.[13] Conditions are critical. | Likely Susceptible. The azide group can be sensitive to oxidation. The double bond in the cyclohexene ring is also a potential site for oxidative attack. |

| Photolytic Stress | Generally stable. Only 1.1% degradation was observed under standard ICH photolytic conditions.[12] | Likely Stable. The core chromophore is the same as Oseltamivir, suggesting similar photostability. However, azides can sometimes be light-sensitive.[9] |

| Thermal Stress | Generally stable. Minimal degradation is typically observed under dry heat conditions (e.g., 60°C for 24 hours). | Likely Stable. In the absence of hydrolytic or oxidative agents, the molecule should exhibit good thermal stability, provided temperatures do not approach thermal decomposition limits for the azide. |

Hypothesized Degradation Pathway

Based on the known degradation products of Oseltamivir, the primary points of instability in 5-Azido Oseltamivir under hydrolytic (acidic or alkaline) conditions are the ethyl ester and the N-acetyl functionalities.[14] The azide group itself is generally stable to hydrolysis but can be reduced or react under other conditions.

Caption: Potential Hydrolytic Degradation Pathways.

Section 3: Protocols for Stability Assessment

To empirically determine the stability of 5-Azido Oseltamivir, a series of forced degradation studies coupled with a stability-indicating analytical method is required.

Protocol: Forced Degradation Studies

Objective: To intentionally degrade the 5-Azido Oseltamivir sample under various stress conditions to assess its intrinsic stability and produce potential degradation products for analytical method validation.

Materials:

-

5-Azido Oseltamivir

-

Acetonitrile (HPLC grade)

-

Purified Water (HPLC grade)

-

1.0 N Hydrochloric Acid (HCl)

-

1.0 N Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 5-Azido Oseltamivir in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.

-

Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is the unstressed control.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1.0 N HCl in a flask.

-

Heat the mixture at 60°C for 2 hours (conditions may need optimization).

-

Cool, neutralize with an equivalent amount of 1.0 N NaOH, and dilute to the target concentration with solvent.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 1.0 N NaOH in a flask.

-

Keep at room temperature for 30 minutes (alkaline hydrolysis is often rapid).[12]

-

Neutralize with an equivalent amount of 1.0 N HCl and dilute to the target concentration.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 30% H₂O₂ in a flask.

-

Keep at room temperature for 24 hours.[13]

-

Dilute to the target concentration with solvent.

-

-

Thermal Degradation:

-

Place the solid powder of 5-Azido Oseltamivir in a hot air oven at 80°C for 24 hours.

-

After exposure, cool the sample, weigh it, and prepare a solution at the target concentration.

-

-

Photolytic Degradation:

-

Expose the stock solution in a transparent container to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Concurrently, wrap a control sample in aluminum foil and place it in the same chamber.

-

After exposure, dilute both samples to the target concentration.

-

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating the intact 5-Azido Oseltamivir from all potential degradation products generated during stress testing. The parameters below are based on established methods for Oseltamivir and serve as an excellent starting point.[15]

Instrumentation & Parameters:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector | Standard equipment for pharmaceutical analysis. |

| Column | C18 Reverse-Phase Column (e.g., Zorbax, Hypersil Gold, Kromasil), 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Oseltamivir and its analogues.[15] |

| Mobile Phase A | 0.05 M Ammonium Acetate or Phosphate Buffer (pH ~3.0-4.5) | Buffered aqueous phase controls the ionization state of the molecule and ensures reproducible retention. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the C18 stationary phase. |

| Elution Mode | Isocratic or Gradient. Start with Isocratic (e.g., 30:70 A:B) and move to gradient if needed for separating degradants. | Isocratic is simpler and more robust if it provides adequate separation. Gradient elution is superior for resolving complex mixtures of degradants with different polarities.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[15] |

| Column Temperature | 25-30°C (Ambient) | Ensures consistent retention times. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Detection Wavelength | ~215-226 nm | Oseltamivir and its analogues show strong UV absorbance in this range.[12][15] A PDA detector should be used to scan for the optimal wavelength and check for peak purity. |

Method Validation: The specificity of the method is confirmed by analyzing the stressed samples. The method is considered "stability-indicating" if the chromatograms show that all degradation product peaks are baseline-resolved from the main 5-Azido Oseltamivir peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is not co-eluting with any degradants.

Conclusion

5-Azido Oseltamivir, while a stable organic azide under standard storage conditions, possesses latent instabilities inherent to its functional groups. Its stability profile is predicted to be dominated by a high susceptibility to both acidic and especially alkaline hydrolysis, primarily at the ethyl ester moiety. It is also likely susceptible to oxidative degradation, while exhibiting good stability against thermal and photolytic stress. The provided protocols offer a robust framework for researchers to empirically confirm this predicted profile and to develop validated, stability-indicating analytical methods essential for its use in the synthesis of Oseltamivir and related antiviral compounds.

References

- Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1).

- Various Authors. (n.d.). Analytical Methodologies for the Determination of Oseltamivir. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- van der Maas, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(14), 5489.

- Mohammed Ishaq, B., et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research, 13(1), 107-116.

-

National Center for Biotechnology Information (n.d.). Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Singh, S., et al. (2012). ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 62, 95-104.

- University of Pittsburgh (2013). Safe Handling of Azides. Environmental Health and Safety Guideline.

- Green, M. D., et al. (2008). Determination of oseltamivir quality by colorimetric and liquid chromatographic methods. Emerging Infectious Diseases, 14(4), 552-556.

- Youssef, R. M., et al. (2014). Validated spectrophotometric methods for the evaluation of Oseltamivir counterfeit pharmaceutical capsules. Bulletin of Faculty of Pharmacy, Cairo University, 52(1), 63-69.

- Rawat, T. S., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Research & Allied Sciences, 4(2).

-

Stanford University (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]

- Youssef, R. M., et al. (2014). Validated spectrophotometric methods for the evaluation of Oseltamivir counterfeit pharmaceutical capsules.

- Environmental Health and Safety (n.d.). Azide Compounds. Carnegie Mellon University.

- Rungrotmongkol, T., et al. (2011). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemical and Pharmaceutical Research, 3(5), 1-6.

-

Wikipedia (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

-

Pharmaffiliates (n.d.). 5-Azido Oseltamivir. Retrieved from [Link]

- Google Patents (n.d.). US6949521B2 - Therapeutic azide compounds.

- Svana, E., & Galli, V. (2011). Chemical stability of oseltamivir in oral solutions. Pharmazie, 66(5), 338-341.

- Albrecht, J., et al. (2004). Roche synthesis of oseltamivir phosphate (Tamiflu®): The process development and industrial production. Chimia, 58(9), 621-629.

Sources

- 1. biosynth.com [biosynth.com]

- 2. N-Desacetyl 5-Azido Oseltamivir | LGC Standards [lgcstandards.com]

- 3. N-Desacetyl 5-Azido Oseltamivir | 204255-04-9 [chemicalbook.com]

- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 5. iiste.org [iiste.org]

- 6. york.ac.uk [york.ac.uk]

- 7. Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | C16H26N4O4 | CID 9967681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vivanls.com [vivanls.com]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. pnrjournal.com [pnrjournal.com]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. mdpi.com [mdpi.com]

- 14. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjpbcs.com [rjpbcs.com]

A Technical Guide to 5-Azido Oseltamivir: A Versatile Precursor for Next-Generation Antiviral Drug Discovery

Executive Summary

Oseltamivir (Tamiflu®) represents a cornerstone in the management of influenza, yet the specter of antiviral resistance necessitates continuous innovation. This guide delves into the strategic use of 5-Azido Oseltamivir, a chemically tractable derivative of the parent drug, as a powerful precursor for modern antiviral research and development. By incorporating an azide moiety—a bioorthogonal chemical handle—at the C5 position, this compound unlocks the potential of "click chemistry" to rapidly generate novel molecular probes, diagnostic agents, and diversified drug candidates. We will explore the synthesis of this key intermediate, the principles of its application in bioorthogonal chemistry, and provide detailed protocols for its use in activity-based probing and the construction of novel antiviral conjugates. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this platform for accelerated discovery.

The Foundation: Oseltamivir and Its Mechanism of Action

Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme found on the surface of both Influenza A and B viruses.[1][2][3] The NA enzyme is critical for the virus's life cycle, specifically for the release of newly formed viral particles from infected host cells.[4][5] It functions by cleaving sialic acid residues on the host cell's surface, to which the new virions are attached.[6]

Oseltamivir itself is a prodrug, administered as oseltamivir phosphate.[2][4] In the body, it is hydrolyzed by hepatic esterases into its active form, oseltamivir carboxylate.[7] This active metabolite is a transition-state analog of sialic acid, allowing it to bind with high affinity to the active site of the neuraminidase enzyme.[6] This competitive inhibition prevents the release of progeny virions, effectively halting the spread of the infection within the host.[1][4]

Synthesis and Properties of 5-Azido Oseltamivir

The strategic placement of a functional handle on a drug molecule without disrupting its core pharmacophore is a key challenge in medicinal chemistry. 5-Azido Oseltamivir is an intermediate in several total synthesis routes of Oseltamivir, making it an accessible precursor.[8][9] The synthesis often starts from readily available precursors like (-)-shikimic acid or other chiral molecules, proceeding through a key epoxide intermediate.[9][10][11]

The introduction of the azide group at the C5 position is typically achieved by the regioselective opening of an epoxide or aziridine precursor with an azide source, such as sodium azide.[9][12][13] This stereocontrolled reaction is critical, as the final activity of Oseltamivir is dependent on its specific stereochemistry.[10] The azide group is chosen for this modification due to its small size, metabolic stability, and, most importantly, its utility in bioorthogonal "click chemistry" reactions.[14][15][16]

Table 1: Physicochemical Properties of 5-Azido Oseltamivir

| Property | Value | Source |

| CAS Number | 204255-06-1 | [17][18][19] |

| Molecular Formula | C₁₆H₂₆N₄O₄ | [17][18] |

| Molecular Weight | 338.4 g/mol | [17][18] |

| Appearance | Off-White Solid | [20] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [20] |

| Synonyms | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | [19] |

The Azide Advantage: A Gateway to Bioorthogonal Chemistry

The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[15] The azide group on 5-Azido Oseltamivir is a premier bioorthogonal handle. It is largely inert to biological nucleophiles and enzymes but reacts with high efficiency and specificity with alkyne-containing molecules in a reaction known as the Azide-Alkyne Cycloaddition.[14][21]

This reaction has two primary, highly reliable forms:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of "click chemistry." It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) source, to rapidly and irreversibly form a stable 1,4-disubstituted triazole ring.[14] While highly efficient, the cytotoxicity of copper limits its use primarily to in vitro or ex vivo applications on fixed samples.[14][22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN).[14] The ring strain of the cyclooctyne provides the activation energy for the reaction, allowing it to proceed rapidly with an azide without any catalyst.[15][23] This makes SPAAC suitable for applications in living cells and organisms.[14]

The ability to covalently link 5-Azido Oseltamivir to a vast array of alkyne-modified molecules (fluorophores, biotin tags, other drugs, etc.) is the cornerstone of its utility as a precursor.

Applications in Antiviral Research & Drug Discovery

The versatility of 5-Azido Oseltamivir as a chemical probe and precursor stems directly from the power of its azide handle.

Activity-Based Probing (ABP) and Target Identification

Activity-based probes are powerful tools used to profile the activity of specific enzymes within their native environment. 5-Azido Oseltamivir can be used as an ABP to selectively label active neuraminidase. The workflow involves incubating the probe with a complex biological sample (e.g., viral lysate or infected cell lysate). The probe will covalently bind to or be tightly associated with its enzymatic target. Following this, an alkyne-bearing reporter tag, such as biotin-alkyne, is "clicked" onto the probe-enzyme complex via CuAAC. The now biotinylated neuraminidase can be easily isolated using streptavidin beads for mass spectrometry-based identification or visualized via SDS-PAGE and Western blotting. This confirms target engagement and can be used to screen for drug-resistant NA mutations that may alter probe binding.[24]

Visualization of Virus-Host Interactions

By using SPAAC, 5-Azido Oseltamivir can be used to visualize viral particles or NA localization in living cells.[25] An infected cell culture can be treated with the probe, which will bind to NA on budding virions at the cell surface. A strained alkyne conjugated to a fluorophore (e.g., DBCO-FITC) is then added to the media. The subsequent click reaction will fluorescently tag the virus, allowing for real-time imaging of viral budding, release, and aggregation via fluorescence microscopy.[22][26]

Precursor for Novel Antiviral Conjugates

Perhaps the most powerful application is in drug discovery itself.[21][27] The azide group serves as a versatile attachment point for rapidly creating a library of novel Oseltamivir derivatives. By clicking 5-Azido Oseltamivir to a diverse collection of small molecules containing a terminal alkyne, researchers can explore new chemical space to address challenges like antiviral resistance, bioavailability, or targeting.[28]

Table 2: Conceptual Library of Oseltamivir Conjugates via Click Chemistry

| Conjugate Moiety (Alkyne-R) | R-Group | Rationale & Potential Application |

| Alkyne-PEG | Polyethylene Glycol | Improve pharmacokinetic properties, increase solubility, and reduce clearance. |

| Alkyne-Fluorophore | Fluorescein, Rhodamine | Create diagnostic probes for rapid viral detection assays (e.g., LFA).[29] |

| Alkyne-Adamantane | Adamantane scaffold | Develop dual-target inhibitors that block both neuraminidase and the M2 proton channel. |

| Alkyne-Sialic Acid | Sialic Acid analog | Enhance binding affinity to the neuraminidase active site. |

| Alkyne-Photosensitizer | Porphyrin derivative | Develop photodynamic antiviral therapies where light activation generates cytotoxic reactive oxygen species. |

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Protocol 1: Synthesis of 5-Azido Oseltamivir from an Azidoamine Precursor

This protocol describes the final N-acetylation step to yield the target compound from a common intermediate.[12]

-

Rationale: The free amine at the C4 position is acylated to install the acetamido group required for NA binding, mimicking the natural substrate. Pyridine acts as a base to neutralize the acid byproduct.

-

Reagents & Materials:

-

Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate (Azidoamine intermediate, 1.0 eq)[30][31]

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous (3.0 eq)

-

Acetic anhydride (2.0 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the azidoamine intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel to afford pure 5-Azido Oseltamivir.

-

Protocol 2: CuAAC Ligation to a Fluorescent Reporter (In Vitro)

-

Rationale: This protocol demonstrates the covalent attachment of an alkyne-fluorophore to 5-Azido Oseltamivir. Sodium ascorbate is used to reduce the Cu(II) salt to the active Cu(I) catalyst.

-

Reagents & Materials:

-

5-Azido Oseltamivir (1.0 eq)

-

Alkyne-functionalized fluorophore (e.g., 5-FAM alkyne, 1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent system (e.g., DMSO/water 4:1)

-

-

Procedure:

-

In a microcentrifuge tube, dissolve 5-Azido Oseltamivir and the alkyne-fluorophore in the DMSO/water solvent system.

-

In a separate tube, prepare a fresh solution of sodium ascorbate in water.

-

In another tube, prepare a solution of CuSO₄·5H₂O in water.

-

To the reaction mixture (Step 1), add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Vortex the mixture gently and allow it to react at room temperature for 1 hour, protected from light.

-

The resulting solution containing the fluorescently-labeled Oseltamivir conjugate can be used directly for in vitro assays or purified by HPLC.

-

Conclusion and Future Outlook

5-Azido Oseltamivir is more than just a synthetic intermediate; it is a versatile and powerful platform for innovation in antiviral research. Its strategic design allows for the seamless integration of a potent neuraminidase inhibitor with the robust and efficient toolkit of bioorthogonal chemistry. This enables researchers to perform sophisticated activity-based profiling, visualize viral processes with high precision, and, most critically, accelerate the discovery of new drug candidates. As the threat of viral pandemics and drug resistance continues to grow, leveraging such intelligent chemical tools will be paramount in developing the next generation of effective antiviral therapies. The modular nature of this precursor allows for rapid adaptation, enabling the scientific community to quickly respond to newly emerging resistant strains with a diverse arsenal of rationally designed inhibitors.

References

-

Oseltamivir - Wikipedia. [Link]

-

What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? - Dr.Oracle. [Link]

-

Recent Advances in Neuraminidase Inhibitor Development as Anti‐influenza Drugs. [Link]

-

Discovery and development of neuraminidase inhibitors - Wikipedia. [Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Publishing. [Link]

-

Rational development of neuraminidase inhibitor as novel anti-flu drug - PubMed. [Link]

-

Oseltamivir - StatPearls - NCBI Bookshelf - NIH. [Link]

-

What is the mechanism of Oseltamivir Phosphate? - Patsnap Synapse. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC - NIH. [Link]

-

A Bioorthogonal Chemical Reporter of Viral Infection - PubMed. [Link]

-

Oseltamivir total synthesis - Wikipedia. [Link]

-

A Bioorthogonal Chemical Reporter of Viral Infection - PubMed. [Link]

-

Recent trends in click chemistry as a promising technology for virus-related research - PMC. [Link]

-

Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. [Link]

-

A Bioorthogonal Chemical Reporter of Viral Infection | Request PDF - ResearchGate. [Link]

-

Roche synthesis. [Link]

-

Bioorthogonal chemistry - Wikipedia. [Link]

-

Gilead Sciences' synthetic route of the Oseltamivir carboxylate development[6]. - ResearchGate. [Link]

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. [Link]

-

A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. [Link]

-

Bioorthogonal chemistry - ResearchGate. [Link]

-

Strain-promoted azide-alkyne cycloaddition-based fluorometric detection of azvudine using DBCO-functionalized carbon dots - ResearchGate. [Link]

-

Topic:Antiviral Drug Development - Institutional Knowledge Map (KMap). [Link]

-

N-Desacetyl 5-Azido Oseltamivir | CAS 204255-04-9 - Veeprho. [Link]

-

Recent applications of click chemistry in drug discovery - PubMed. [Link]

-

5-azido oseltamivir suppliers USA. [Link]

-

The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? [Link]

-

Oseltamivir-impurities - Pharmaffiliates. [Link]

-

Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. [Link]

-

Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed. [Link]

-

Clicking viruses—with chemistry toward mechanisms in infection - PMC - NIH. [Link]

-

A Spotlight on Viruses-Application of Click Chemistry to Visualize Virus-Cell Interactions - PubMed. [Link]

-

Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics - NIH. [Link]

-

Discovery and Development of GS 4104 (oseltamivir) An Orally Active Influenza Neuraminidase Inhibitor | Request PDF - ResearchGate. [Link]

-

Antiviral Drug Discovery - MDPI. [Link]

-

Perspectives on the development of acyclic nucleotide analogs as antiviral drugs - PubMed. [Link]

-

Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - NIH. [Link]

Sources

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]

- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-azido oseltamivir suppliers USA [americanchemicalsuppliers.com]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 11. york.ac.uk [york.ac.uk]

- 12. iiste.org [iiste.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. biosynth.com [biosynth.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | C16H26N4O4 | CID 9967681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. usbio.net [usbio.net]

- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Spotlight on Viruses-Application of Click Chemistry to Visualize Virus-Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Clicking viruses—with chemistry toward mechanisms in infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Institutional Knowledge Map (KMap) [prd2.kmap.arizona.edu]

- 28. mdpi.com [mdpi.com]

- 29. Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. veeprho.com [veeprho.com]

- 31. N-Desacetyl 5-Azido Oseltamivir | LGC Standards [lgcstandards.com]

Unmasking the Accomplices: A Technical Guide to Investigating Influenza Virus-Host Interactions Using 5-Azido Oseltamivir

Foreword: Beyond Inhibition, Towards Interrogation

For decades, our primary strategy against influenza has been to inhibit its key machinery. Oseltamivir (Tamiflu®) stands as a cornerstone of this approach, effectively disabling the viral neuraminidase (NA) enzyme to halt the release and spread of progeny virions.[1][2] While invaluable, this inhibitory paradigm leaves a crucial dimension of viral biology in the shadows: the intricate network of interactions between viral proteins and the host cellular machinery that influenza hijacks for its replication.[3][4] Understanding this virus-host interactome is paramount for developing next-generation, host-directed therapies that are less susceptible to the rapid evolution of viral resistance.[5][6]

This guide details a powerful chemical biology strategy that repurposes the highly specific targeting capability of Oseltamivir, transforming it from a mere inhibitor into a sophisticated investigative probe. We introduce 5-Azido Oseltamivir, a functionalized analogue designed to covalently map the spatial and functional neighborhood of influenza neuraminidase within the complex environment of an infected cell. By integrating the principles of activity-based protein profiling (ABPP) with the precision of bioorthogonal click chemistry, this approach enables the identification of host proteins that are co-opted by or are in close proximity to NA during the viral lifecycle.

Part 1: The Core Principle - From a Drug to a Discovery Tool

The central innovation of this technique lies in the modification of the Oseltamivir scaffold. The parent drug, Oseltamivir, is a prodrug that is hydrolyzed in the liver to its active form, Oseltamivir Carboxylate, which is a potent inhibitor of the neuraminidase glycoprotein essential for the replication of influenza A and B viruses.[7] Our probe, 5-Azido Oseltamivir, retains the core structure necessary for specific binding to the NA active site but incorporates a bioorthogonal azide (-N₃) group.[8][9] This small, chemically inert functional group serves as a "handle" for a subsequent, highly specific chemical reaction.

The overall strategy unfolds in two key stages:

-

Target Engagement & Covalent Capture (Hypothetical): 5-Azido Oseltamivir is introduced to influenza-infected cells. It binds to the active site of viral neuraminidase. While the probe itself is designed for binding, for robust pull-down experiments, a variation could include a photo-reactive group to permanently crosslink it to interacting proteins upon UV activation. For the purpose of this guide, we focus on proximity-based labeling.

-

Bioorthogonal Ligation & Analysis: After target engagement, the cell lysate is treated with a reporter molecule containing a complementary alkyne group (e.g., a biotin-alkyne or a fluorophore-alkyne). The azide on the Oseltamivir probe and the alkyne on the reporter molecule undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10][11] This reaction is highly specific and does not interfere with native biological molecules, effectively "clicking" the reporter tag onto the Oseltamivir probe, which is now bound to NA and its proximal host proteins. The biotinylated protein complexes can then be enriched using streptavidin beads and identified by mass spectrometry.

Workflow Visualization

The following diagram illustrates the conceptual workflow from probe introduction to protein identification.

Caption: Experimental workflow for identifying NA-proximal host proteins.

Part 2: Experimental Protocol - A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the specificity of the identified interactions. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step-by-Step Methodology

1. Cell Culture and Influenza Virus Infection:

-

Protocol: Culture A549 (human lung adenocarcinoma) cells to ~80% confluency. Infect cells with an influenza A virus strain (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 1-5.

-

Causality: A549 cells are a standard model for influenza research. The chosen MOI ensures a high percentage of infected cells, maximizing the yield of viral proteins for the experiment. A parallel plate of uninfected cells should be maintained as a crucial negative control.

2. Metabolic Labeling and Probe Treatment:

-

Protocol: At a time point corresponding to high NA expression (e.g., 8-12 hours post-infection), replace the medium with fresh medium containing 5-Azido Oseltamivir at a final concentration of 10-50 µM. Incubate for 2-4 hours.

-

Causality: The incubation time allows the probe to penetrate the cells and engage with its target, the viral neuraminidase. The concentration may need to be optimized to balance target engagement with potential off-target effects. A key control is to run a parallel experiment with a competitive inhibitor, such as Oseltamivir Carboxylate, added 1 hour prior to the azido-probe. This will demonstrate that the subsequent signal is dependent on binding to the NA active site.

3. Cell Lysis:

-

Protocol: Wash cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Causality: The lysis buffer is chosen to solubilize membrane-associated proteins like NA while preserving protein-protein interactions. Protease and phosphatase inhibitors are critical to prevent the degradation of target proteins and maintain their post-translational modifications.

4. Click Chemistry Reaction:

-

Protocol: To the clarified lysate (approx. 1 mg of protein), add the click chemistry reagents in sequence: Biotin-Alkyne (e.g., DBCO-Biotin for copper-free click, or a terminal alkyne for CuAAC), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature with gentle rotation.

-

Causality: This is the core bioorthogonal ligation step. The copper catalyst specifically enables the formation of a stable triazole ring, linking the biotin reporter to the azide-probe-labeled proteins.[10] Using a strain-promoted alkyne (e.g., DBCO) can bypass the need for a copper catalyst, which can be beneficial for preserving sensitive protein complexes, though reaction kinetics may be slower.[11]

5. Enrichment of Biotinylated Proteins:

-

Protocol: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated protein complexes.

-

Causality: The high affinity of streptavidin for biotin allows for the efficient and specific pull-down of the probe-labeled NA and its interacting host proteins, separating them from the vast majority of unlabeled cellular proteins.

6. Washing and On-Bead Digestion:

-

Protocol: Wash the beads extensively with lysis buffer followed by stringent washes with urea and ammonium bicarbonate solutions to remove non-specific binders. Resuspend the beads in a digestion buffer and add sequencing-grade trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

-

Causality: Stringent washing is critical for reducing background and increasing the confidence of identified interactors. On-bead digestion allows for the efficient recovery of peptides for mass spectrometry analysis while the beads and any covalently attached probe components are left behind.

Part 3: Data Analysis and Interpretation

1. LC-MS/MS Analysis:

-

The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

2. Protein Identification and Quantification:

-

The resulting spectra are searched against a concatenated human and influenza virus protein database using software like MaxQuant or Proteome Discoverer.

-

Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to determine the relative abundance of identified proteins across different experimental conditions (e.g., Azido-Oseltamivir vs. uninfected control vs. competition control).

Hypothetical Data Presentation

The quantitative data can be summarized in a table to highlight potential high-confidence interactors.

| Protein ID | Gene Name | Protein Function | Fold Enrichment (Probe/Control) | p-value |

| P04275 | M2 | Influenza A M2 Protein | 55.2 | <0.001 |

| P03460 | NA | Influenza A Neuraminidase | 48.9 | <0.001 |

| P62308 | UBR4 | E3 Ubiquitin Ligase | 12.5 | <0.01 |

| Q13547 | GBF1 | Golgi Brefeldin A-Resistant GEF1 | 9.8 | <0.01 |